N,N'-Carbonyldiformamide
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Overview
Description
N,N’-Carbonyldiformamide is an organic compound with the chemical formula C3H4N2O3. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is widely used in various fields of research and industry due to its versatile reactivity and applications.
Preparation Methods
N,N’-Carbonyldiformamide can be synthesized by the reaction of phosgene with an amide or an isocyanate. The reaction mechanism involves the formation of an imidazole intermediate, which reacts with phosgene to form the final product. The purity of N,N’-Carbonyldiformamide can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
N,N’-Carbonyldiformamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
N,N’-Carbonyldiformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling reagent and activator in peptide synthesis, leading to the development of new drugs and medications.
Biology: It is used in various biological studies due to its reactivity and ability to form stable compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-Carbonyldiformamide exerts its effects involves its powerful electrophilic nature due to the presence of two imidazole rings. This allows it to react with various nucleophiles, leading to the formation of stable compounds. The molecular targets and pathways involved in its reactions depend on the specific applications and conditions used.
Comparison with Similar Compounds
N,N’-Carbonyldiformamide is unique due to its specific reactivity and applications. Similar compounds include:
N,N’-Carbonyldiimidazole: Another versatile reagent used in organic synthesis.
N,N-Dimethylformamide: A commonly used solvent with similar reactivity.
N-Methylformamide: Used in various chemical reactions and applications.
N,N’-Carbonyldiformamide stands out due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(formylcarbamoyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3/c6-1-4-3(8)5-2-7/h1-2H,(H2,4,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMJZUGKDTNRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(=O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462535 |
Source
|
Record name | Urea, N,N'-diformyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188596-19-2 |
Source
|
Record name | Urea, N,N'-diformyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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